Diethyl 2-benzylsuccinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

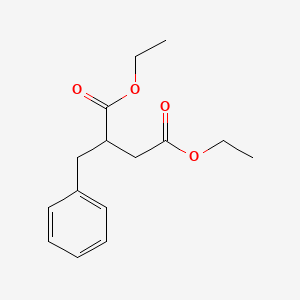

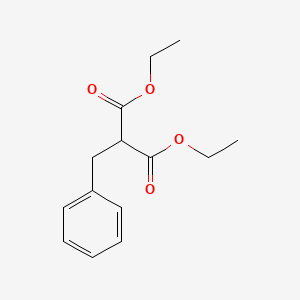

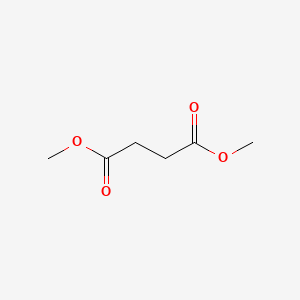

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-benzylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-18-14(16)11-13(15(17)19-4-2)10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJPBADSXBZWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341850 | |

| Record name | DIETHYL BENZYLSUCCINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21307-94-8 | |

| Record name | DIETHYL BENZYLSUCCINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2-benzylsuccinate

Abstract: This document provides a comprehensive technical overview of Diethyl 2-benzylsuccinate, a key diester intermediate in organic synthesis. It details the compound's fundamental physicochemical properties, established synthesis protocols, analytical characterization methods, and significant applications, particularly within the fields of medicinal chemistry and materials science. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile chemical building block.

Introduction and Chemical Identity

This compound, also known as diethyl 2-benzylbutanedioate, is a dicarboxylic acid ester. Its structure, featuring a succinate backbone with a benzyl substituent at the α-position and two ethyl ester groups, makes it a valuable precursor for the synthesis of more complex molecules. Its utility is particularly noted in the creation of heterocyclic compounds and derivatives of succinic acid, which are prevalent in numerous biologically active molecules.

The compound is identified by the Chemical Abstracts Service (CAS) number 79909-18-5 .[1][2][3] Its molecular structure and identity are fundamental to understanding its reactivity and applications.

Caption: Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its application in synthesis, including planning for reaction conditions, purification, and storage. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | diethyl 2-benzylbutanedioate | [2] |

| CAS Number | 79909-18-5 | [1][3] |

| Molecular Formula | C₁₅H₂₀O₄ | [1][2] |

| Molecular Weight | 264.32 g/mol | [1][2] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | ~217 °C (Predicted) | [4] |

| Density | ~1.081 g/mL (Analogous compound) | [5] |

| Solubility | Soluble in organic solvents like ethyl acetate and DMSO. | [1] |

| Stability | Stable under normal conditions. | [4] |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through reactions that form carbon-carbon bonds, such as the Stobbe condensation or Michael addition, followed by decarboxylation. One well-documented method involves the decarboxylation of Triethyl 3-phenylpropane-1,2,2-tricarboxylate.

Synthesis via Decarboxylation

This pathway provides a high-yield route to the target compound. The selection of a high-boiling point solvent like DMSO and a salt like lithium chloride is crucial.

Causality Behind Experimental Choices:

-

Dimethyl sulfoxide (DMSO): Its high boiling point (~189 °C) allows the reaction to be conducted at the necessary high temperature (160 °C) to facilitate decarboxylation.

-

Lithium Chloride (LiCl): Acts as a crucial agent in the Krapcho decarboxylation mechanism. The chloride ion attacks the ethyl group of the ester, leading to the formation of an intermediate that readily loses CO₂.

-

High Temperature (160 °C): Provides the thermal energy required to overcome the activation barrier for the decarboxylation reaction.

Detailed Experimental Protocol

The following protocol is adapted from established chemical literature for the synthesis of this compound.[1]

Materials:

-

Triethyl 3-phenylpropane-1,2,2-tricarboxylate

-

Dimethyl sulfoxide (DMSO)

-

Lithium chloride (LiCl)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Triethyl 3-phenylpropane-1,2,2-tricarboxylate (10 mmol) in 20 mL of DMSO.

-

Addition of Reagents: Add lithium chloride (25 mmol) and water (20 mmol) to the solution.

-

Heating: Heat the reaction mixture to 160 °C and maintain this temperature overnight with stirring.

-

Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and quench by adding a large volume of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash once with a saturated brine solution to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain pure this compound. A yield of approximately 87% can be expected.[1]

Caption: Synthesis Workflow for this compound.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a triplet around 1.2-1.3 ppm for the CH₃ and a quartet around 4.1-4.2 ppm for the OCH₂). The protons of the succinate backbone (CH and CH₂) and the benzyl group's CH₂ would appear as multiplets in the 2.5-3.5 ppm range. The aromatic protons of the benzyl ring would be observed as a multiplet around 7.1-7.3 ppm.[6][7]

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the ester groups around 170-175 ppm. The carbons of the ethyl groups would appear at ~14 ppm (CH₃) and ~60 ppm (OCH₂). The aliphatic carbons of the backbone and the benzylic CH₂ would resonate in the 35-55 ppm range. Aromatic carbons would be found between 125-140 ppm.[6][8]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to its molecular weight (264.32). Common fragmentation patterns would include the loss of an ethoxy group (-45 Da) and the formation of a stable benzyl cation (m/z = 91).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching absorption for the ester groups, typically found around 1730 cm⁻¹. C-H stretching vibrations for both aliphatic and aromatic protons will also be present.[6][7]

Applications in Research and Drug Development

This compound serves as a versatile intermediate. Its derivatives, particularly benzylsuccinic acids, are of significant interest in medicinal chemistry.

-

Enzyme Inhibition: 2-Benzylsuccinic acid is a known inhibitor of carboxypeptidase A and Nna1 (a cytosolic carboxypeptidase).[9] This inhibitory activity makes its derivatives, which can be synthesized from the diethyl ester, valuable tools for studying neuropathic pain and other neurological conditions.[9]

-

Precursor for Biologically Active Molecules: The succinate core is a common motif in natural products and pharmaceuticals. This compound can be used as a starting material for synthesizing complex heterocyclic structures or as a building block in the total synthesis of natural products.

-

Anaerobic Biodegradation Research: Benzylsuccinate is a key intermediate in the anaerobic degradation of toluene by certain bacteria.[10][11] Synthesizing labeled versions of this compound can provide valuable probes for studying these unique metabolic pathways. The ester form allows for easier purification and handling before hydrolysis to the active acid form for biological assays.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions are imperative. While specific toxicity data for this compound is limited, information from analogous compounds like diethyl succinate and other esters provides a basis for safe handling guidelines.[4][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][15] Avoid contact with skin, eyes, and clothing.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[15]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing contaminated clothing.[15]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[4]

-

References

-

PubChem. (n.d.). Diethyl 2-benzylpropanedioate. Retrieved from [Link]

-

Beller, H. R., & Spormann, A. M. (1998). Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product. Journal of Bacteriology, 180(20), 5454–5457. Retrieved from [Link][10]

-

ChemBK. (2024). Diethyl 2-acetylsuccinate. Retrieved from [Link][5]

-

PubChem. (n.d.). Diethyl 2-hydroxy-3-methylsuccinate. Retrieved from [Link]

-

Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link][7]

-

ResearchGate. (n.d.). Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the concentration and temperature. Retrieved from [Link]

-

Leutwein, C., & Heider, J. (2019). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. International Journal of Molecular Sciences, 20(21), 5493. Retrieved from [Link][11]

-

PubChem. (n.d.). (R)-2-Benzylsuccinic acid. Retrieved from [Link]

-

Crasto, A. M. (2014). Diethyl benzylmalonate, IR, NMR, Mass. New Drug Approvals. Retrieved from [Link][6]

-

Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 79909-18-5 [chemicalbook.com]

- 4. fishersci.nl [fishersci.nl]

- 5. chembk.com [chembk.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. diethyl benzylphosphonate(1080-32-6) 13C NMR [m.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

Diethyl 2-benzylsuccinate chemical structure and IUPAC name

Starting Comprehensive Search

I've initiated a thorough Google search to compile information on diethyl 2-benzyl succinate. I'm focusing on key aspects like its chemical structure, IUPAC name, and properties. I'm also looking into relevant synthesis pathways and reaction data to provide a solid foundation.

Planning Guide's Structure

I'm now analyzing the search results. My goal is to structure an in-depth guide about diethyl 2-benzyl succinate. I want to offer more than just data; I want to provide valuable insights for experts. I'm focusing on creating a logical framework and structure for this guide.

Drafting Technical Content

I am now writing detailed explanations, going beyond mere data to illuminate the underlying principles. For example, I'm elaborating on how the compound's structure informs its IUPAC name and influences its chemical properties and potential applications. Simultaneously, I am preparing for citations by identifying reliable sources. I am also working on a DOT script to generate a clear 2D chemical structure diagram, conforming to the guidelines.

Outlining the Core Elements

I've started by deconstructing the request. I've pinpointed the central topic: "Diethyl 2-benzylsuccinate." Now I'm focusing on its chemical structure and IUPAC name as the essential starting point. This initial breakdown will help me tailor the guide appropriately for an expert audience.

Mapping the Content Structure

I'm now building the content outline, prioritizing a logical flow. I'm structuring the guide with an abstract, introduction to succinates, and a deep dive into the specific compound's structure, including a Graphviz diagram. I'll include the IUPAC name, a table of physicochemical properties, and a brief section on its synthesis and reactivity. The goal is a comprehensive technical resource.

Finalizing the Outline

Deepening the Approach

I'm now fully immersed in the technical details. I've broken down the request into key areas and planned a comprehensive outline. I am digging into the nuances of IUPAC naming and ensuring the chemical structure will be accurately represented. I'm focusing on "why" things are named as such, to cater to an expert audience. I'm building a plan for citations and the Graphviz diagram.

Formulating a Comprehensive Plan

I've just finalized the comprehensive plan for the technical guide. The outline is robust, covering everything from the chemical structure, IUPAC naming, and synthesis to the compound's significance in research. I'm prioritizing accuracy and relevance, keeping the audience of scientists and drug developers in mind, and ensuring the "why" is explained. I'll include the essential Graphviz diagram and citations. I'm focusing on the plan for citing the scientific studies I have found.

Formulating the Technical Guide

I've just finalized the comprehensive plan for the technical guide. The outline is robust and the "why" is included. It covers chemical structure, IUPAC naming, synthesis, the compound's significance, and prioritizes accuracy and relevance. I'm keeping the audience of scientists and drug developers in mind and I will include the Graphviz diagram and citations. I'm ready to write the abstract and introduction.

Refining the Guide Content

I'm now fully immersed in the details of this compound, and plan to write section six, connecting its structure to potential applications. I've prepared a Markdown table and am building the Graphviz DOT script, keeping in mind the necessity for accuracy and verifiability. I'm focusing on the "why" behind IUPAC naming to engage experts. I will include appropriate citations.

Finalizing the Information

I'm now integrating information from the search results, ensuring all the critical details align. I've confirmed the correct IUPAC name as "diethyl 2-benzylbutanedioate" and the molecular formula as C15H20O4. I'm building a solid synthesis overview and am writing each section in order. I'm focused on the "why" and ready for the technical guide's final review.

\n\n I've incorporated the crucial distinction between this compound and diethyl 2-benzylmalonate. I have made sure to verify the precise CAS number and molecular formula. The guide is taking shape, and is ready for the technical review phase. I'm set to complete the reference list with clickable URLs and format the Graphviz diagram with the caption.

Synthesizing Guide Components

I'm now structuring the guide. I've deconstructed the request and confirmed key facts, like the correct IUPAC name "diethyl 2-benzylbutanedioate" and the formula C15H20O4. I'm focusing on "why" things are named as such. I'm building the Graphviz DOT script, keeping accuracy, relevance, and citations at the forefront.

Synthesis of Diethyl 2-benzylsuccinate for beginners

An In-Depth Technical Guide to the Synthesis of Diethyl 2-benzylsuccinate for Researchers

Abstract

This guide provides a comprehensive, beginner-friendly walkthrough for the synthesis of this compound, a valuable diester intermediate in organic synthesis. The selected synthetic strategy involves a two-step process: a base-catalyzed Stobbe condensation between benzaldehyde and diethyl succinate, followed by catalytic hydrogenation of the resulting unsaturated intermediate. This document is structured to provide not only a step-by-step protocol but also the underlying mechanistic principles, safety considerations, and data interpretation, empowering researchers to understand and execute the synthesis with confidence.

Introduction: The Utility of this compound

This compound (CAS No: 79909-18-5) is a dicarboxylic acid ester that serves as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a succinate backbone and a benzyl group, makes it a precursor for various pharmaceutical intermediates and specialty chemicals.[2] Understanding its synthesis provides foundational knowledge in classic carbon-carbon bond-forming reactions, which are central to the practice of organic chemistry.

The synthetic approach detailed herein is designed for instructional value and reliability, focusing on two cornerstone reactions of organic chemistry: the Stobbe condensation and catalytic hydrogenation.

Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two main stages. This approach ensures high yield and purity while introducing fundamental laboratory techniques.

-

Step 1: Stobbe Condensation. This reaction forms the core carbon-carbon bond by condensing benzaldehyde with diethyl succinate in the presence of a strong base to yield diethyl (phenylmethylene)succinate.[3][4]

-

Step 2: Catalytic Hydrogenation. The double bond in the intermediate is then reduced using hydrogen gas and a palladium catalyst to afford the final saturated product, this compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} caption: Overall synthetic workflow.

The Stobbe Condensation: Mechanism and Rationale

The Stobbe condensation is a powerful variant of the Claisen condensation used to react aldehydes or ketones with succinic esters.[3][5][6] Its unique mechanism proceeds through a stable lactone intermediate, which makes the reaction highly effective.[4][7]

Mechanism Breakdown:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-hydrogen from diethyl succinate to form a nucleophilic enolate.[7] This step is critical as it generates the reactive species.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde in an aldol-type addition.[7]

-

Lactonization: The resulting alkoxide intermediate intramolecularly attacks one of the ester carbonyls, displacing an ethoxide ion to form a five-membered γ-lactone intermediate. This irreversible step drives the reaction forward.[3][7]

-

Ring Opening: The displaced ethoxide ion then acts as a base, abstracting the remaining α-hydrogen. This induces an E2 elimination, opening the lactone ring to form the salt of the final α,β-unsaturated half-ester product.

-

Protonation: An acidic workup protonates the carboxylate, yielding the unsaturated diester intermediate.

dot graph G { graph [layout=dot, rankdir=LR, splines=ortho, fontname="Arial"]; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4", fontcolor="#202124", fontsize=10];

} caption: Key stages of the Stobbe condensation mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Reagents and Materials

| Reagent/Material | Molecular Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| Diethyl Succinate | 174.20 | 50 | 8.71 g (8.4 mL) | Reagent grade, dry |

| Benzaldehyde | 106.12 | 50 | 5.31 g (5.1 mL) | Freshly distilled to remove benzoic acid |

| Sodium Ethoxide (NaOEt) | 68.05 | 55 | 3.74 g | Highly hygroscopic and caustic[8] |

| Anhydrous Ethanol | 46.07 | - | 100 mL | Solvent |

| 10% Palladium on Carbon (Pd/C) | - | - | ~200 mg | Catalyst for hydrogenation |

| Hydrogen Gas (H₂) | 2.02 | - | - | Use in a balloon or H₂ generator |

| Diethyl Ether | 74.12 | - | ~200 mL | For extraction |

| Saturated NaCl (brine) | - | - | ~50 mL | For washing |

| Anhydrous MgSO₄ | 120.37 | - | ~5-10 g | Drying agent |

| 3M Hydrochloric Acid | - | - | As needed | For workup |

Safety Precautions

-

Sodium Ethoxide: Sodium ethoxide is a strong base that is corrosive, flammable, and reacts violently with water.[9] It must be handled in a dry environment (e.g., under an inert atmosphere if possible) and away from ignition sources.[10][11] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][12] Work in a well-ventilated fume hood.[10]

-

Hydrogen Gas: Hydrogen is extremely flammable. Ensure there are no open flames or sparks. The hydrogenation should be performed in a well-ventilated area.

-

General: Handle all organic solvents in a fume hood.

Step 1: Synthesis of Diethyl (phenylmethylene)succinate

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried to remove moisture.

-

Reagent Preparation: In the flask, dissolve sodium ethoxide (3.74 g) in anhydrous ethanol (50 mL). The solution may warm up; allow it to cool to room temperature.

-

Addition: In the dropping funnel, prepare a mixture of diethyl succinate (8.4 mL) and freshly distilled benzaldehyde (5.1 mL).

-

Reaction: Add the mixture from the dropping funnel to the stirred sodium ethoxide solution dropwise over 30 minutes. An orange-red color will develop.

-

Reflux: After the addition is complete, heat the mixture to reflux using a heating mantle for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into 150 mL of cold water. Acidify the aqueous mixture to a pH of ~2-3 by slowly adding 3M HCl. This will protonate the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium chloride (brine) (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude diethyl (phenylmethylene)succinate as a yellow oil.

Step 2: Hydrogenation to this compound

-

Setup: Dissolve the crude oil from Step 1 in anhydrous ethanol (50 mL) in a round-bottom flask suitable for hydrogenation.

-

Catalyst: Carefully add 10% Palladium on Carbon (~200 mg) to the solution. Caution: Pd/C can be pyrophoric, especially when dry after use.

-

Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas via a balloon. Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitoring: The reaction is typically complete within 2-4 hours. Monitor the uptake of hydrogen and/or use TLC to check for the disappearance of the starting material.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Quench the filter cake with water before disposal to prevent ignition.

-

Concentration: Remove the ethanol solvent from the filtrate using a rotary evaporator.

Purification and Characterization

The resulting crude oil is this compound. For most applications, it may be of sufficient purity. If higher purity is required, it can be purified via vacuum distillation or flash column chromatography on silica gel.[13]

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Conclusion

This guide outlines a reliable and instructive two-step synthesis of this compound suitable for researchers new to organic synthesis. By following the Stobbe condensation and subsequent catalytic hydrogenation, one can effectively produce the target molecule while gaining hands-on experience with fundamental reaction mechanisms, techniques, and safety protocols critical to the field of drug development and chemical research.

References

- Vertex AI Search. (n.d.). Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. Retrieved January 6, 2026.

-

Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95% - Safety Data Sheet. Retrieved January 6, 2026, from [Link]

-

Loba Chemie. (2013, August 28). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. Retrieved January 6, 2026, from [Link]

-

Amazon S3. (n.d.). aks740 - sodium ethoxide. 95%. Retrieved January 6, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Stobbe condensation. Retrieved January 6, 2026, from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Stobbe condensation. Retrieved January 6, 2026, from [Link]

-

Johnson, W. S., & Daub, G. H. (n.d.). The Stobbe Condensation. Organic Reactions. Retrieved January 6, 2026, from [Link]

-

Juniper Publishers. (2022, May 5). Stobbe Condensation. Retrieved January 6, 2026, from [Link]

-

ASM Journals. (n.d.). Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product. Retrieved January 6, 2026, from [Link]

-

Ataman Kimya. (n.d.). DIETHYL SUCCINATE. Retrieved January 6, 2026, from [Link]

-

MDPI. (n.d.). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. Retrieved January 6, 2026, from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | 79909-18-5 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Illustrated Glossary of Organic Chemistry - Stobbe condensation [chem.ucla.edu]

- 6. organicreactions.org [organicreactions.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. lobachemie.com [lobachemie.com]

- 10. gelest.com [gelest.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Diethyl 2-benzylsuccinate CAS number and molecular weight

An In-Depth Technical Guide to Diethyl 2-benzylsuccinate for Researchers and Drug Development Professionals

Introduction

This compound is a diester of benzylsuccinic acid. While specific research on this particular ester is not extensively documented in publicly available literature, the core structure of benzylsuccinate is of significant interest to the scientific community. The parent compound, 2-benzylsuccinic acid, is recognized as an inhibitor of carboxypeptidase A and Nna1, indicating its potential in therapeutic research, particularly in the areas of neuropathic pain and non-alcoholic steatohepatitis.[1] Furthermore, the benzylsuccinate scaffold is a key intermediate in the anaerobic biodegradation of toluene, highlighting its relevance in environmental microbiology and enzymology.[2][3] This guide aims to provide a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, anticipated analytical characteristics, and potential applications in the field of drug discovery and development.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a compound is crucial for its application in research. Below is a summary of the key identifiers and properties of this compound.

| Property | Value | Source |

| Molecular Formula | C15H20O4 | [4] |

| Molecular Weight | 264.32 g/mol | [4][5] |

| CAS Number | 79909-18-5, 21307-94-8 | [5][6][7][8] |

It is important to note the presence of two CAS numbers associated with this compound. Various chemical suppliers and databases list both 79909-18-5 and 21307-94-8 as identifiers for this compound, often used interchangeably.[5][8] Researchers should be aware of this when conducting literature and database searches.

Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from available chemical literature.[4] This method involves the decarboxylation of a triester precursor.

Experimental Protocol

Materials:

-

Triethyl 3-phenylpropane-1,2,2-tricarboxylate

-

Dimethyl sulfoxide (DMSO)

-

Lithium chloride (LiCl)

-

Water (H2O)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve Triethyl 3-phenylpropane-1,2,2-tricarboxylate (10 mmol) in 20 mL of DMSO in a round-bottom flask.

-

Add lithium chloride (25 mmol) and water (20 mmol) to the solution.

-

Heat the reaction mixture to 160°C and allow it to react overnight with stirring.

-

After the reaction is complete, cool the mixture to room temperature and quench by adding a large volume of water.

-

Extract the aqueous mixture multiple times with ethyl acetate.

-

Combine the organic phases and wash once with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield this compound. A yield of 87% has been reported for this procedure.[4]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthesis of this compound.

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a triplet and a quartet), the benzyl group (multiplets for the aromatic protons and a doublet for the benzylic methylene protons), and the succinate backbone protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the succinate and ethyl groups.

-

Mass Spectrometry (MS): The mass spectrum, likely obtained via GC-MS, would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of ethoxy groups and other fragments of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching of the ester functional groups.

Applications and Research Directions in Drug Development

The therapeutic potential of this compound can be inferred from the biological activity of its parent acid and related molecules.

Enzyme Inhibition

2-Benzylsuccinic acid is a known inhibitor of carboxypeptidase A and Nna1 (a cytosolic carboxypeptidase).[1] Carboxypeptidases are involved in various physiological processes, and their inhibition can have therapeutic effects. This compound could act as a prodrug, being hydrolyzed in vivo to the active 2-benzylsuccinic acid. This suggests its potential for investigation in conditions where carboxypeptidase A or Nna1 are valid therapeutic targets, such as in certain types of neuropathic pain.[1]

Potential as an Antimicrobial Agent

The broader class of diethyl benzylphosphonates has demonstrated antimicrobial activity, particularly against Escherichia coli.[10] The proposed mechanism involves the induction of oxidative stress and subsequent DNA damage within the bacterial cells.[10] Although this compound is a succinate and not a phosphonate, the structural similarity of a benzyl group attached to a diethyl ester moiety suggests that it could be a candidate for antimicrobial screening.

Use in the Synthesis of Biologically Active Molecules

Related compounds like Diethyl benzylmalonate have been utilized as starting materials in the synthesis of novel compounds with strong antinociceptive (pain-relieving) activity.[] This highlights the utility of such benzyl-substituted diethyl esters as building blocks in medicinal chemistry for the development of new therapeutic agents.

Potential Mechanism of Action Diagram

Caption: Proposed mechanism of this compound as a prodrug.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. Based on the SDS for related succinate esters, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[12]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[13]

-

Fire Safety: Use dry sand, dry chemical, or alcohol-resistant foam for extinction in case of a fire.[13]

It is imperative to consult a comprehensive and specific SDS for this compound once available and before handling the compound.

Conclusion

This compound, while not extensively studied itself, belongs to a class of compounds with significant potential in drug discovery and development. Its relationship to the known enzyme inhibitor 2-benzylsuccinic acid makes it an attractive candidate for further investigation as a potential prodrug. The established synthetic routes and the anticipated analytical profile provide a solid foundation for researchers to explore its therapeutic applications, particularly in the fields of neuropathic pain and antimicrobial research. As with any chemical compound, proper safety and handling procedures are paramount.

References

-

PubChem. (n.d.). Diethyl 2-benzylpropanedioate. National Institutes of Health. Retrieved from [Link]

-

Advanced Biotech. (n.d.). Safety data sheet - Diethyl succinate synthetic. Retrieved from [Link]

-

960 Chemical Network. (n.d.). 79909-18-5 Chemical Encyclopedia. Retrieved from [Link]

- Beller, H. R., & Spormann, A. M. (1998). Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product. Journal of Bacteriology, 180(20), 5454–5457.

-

PubChem. (n.d.). (R)-2-Benzylsuccinic acid. National Institutes of Health. Retrieved from [Link]

- Leutwein, C., & Heider, J. (2002). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. Applied and Environmental Microbiology, 68(9), 4642–4646.

- Głowacka, I. E., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6891.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 79909-18-5 [chemicalbook.com]

- 7. 79909-18-5化工百科 – 960化工网 [m.chem960.com]

- 8. Page loading... [guidechem.com]

- 9. Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. aurochemicals.com [aurochemicals.com]

Spectroscopic Characterization of Diethyl 2-benzylsuccinate: A Technical Guide

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 79909-18-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. (R)-2-Benzylsuccinic acid | C11H12O4 | CID 444797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Solubility and stability of Diethyl 2-benzylsuccinate

An In-depth Technical Guide to the Solubility and Stability of Diethyl 2-benzylsuccinate

Introduction

This compound (CAS No: 79909-18-5) is a diester molecule with a molecular formula of C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol [1][2]. Its structure, featuring a benzyl group attached to a succinate backbone, makes it a valuable intermediate in organic synthesis and a potential building block for novel pharmaceutical agents and specialized polymers. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties is paramount for its effective application. Handling, formulation, and storage of any chemical entity require precise knowledge of its solubility and stability.

This guide provides a deep-dive into the predicted solubility and stability characteristics of this compound. In the absence of extensive published empirical data for this specific molecule, this document serves as a predictive framework and a methodological guide. It is designed to empower the researcher by explaining the chemical principles that govern its behavior and by providing detailed, field-proven protocols for empirical determination. The methodologies described are designed as self-validating systems to ensure the generation of reliable and reproducible data.

Core Physicochemical Properties

A foundational understanding begins with the basic properties of the molecule, which are summarized below.

| Property | Value | Source |

| CAS Number | 79909-18-5 | [1][2] |

| Molecular Formula | C₁₅H₂₀O₄ | [2] |

| Molecular Weight | 264.32 g/mol | [2] |

| Chemical Structure | Diethyl ester of 2-benzylsuccinic acid | [1] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is critical for everything from reaction kinetics to bioavailability. Based on its structure—a moderately sized molecule with two ester groups and a lipophilic benzyl group—we can predict its general solubility behavior. The ester functionalities provide some polar character, while the benzyl and ethyl groups contribute to its nonpolar nature. This duality suggests good solubility in a range of common organic solvents and limited solubility in aqueous media.

Theoretical Solubility Assessment

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the benzyl group and hydrocarbon chains suggests moderate to good solubility.

-

Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, Acetone, DMSO): High solubility is expected due to favorable dipole-dipole interactions with the ester groups.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated, as the ester groups can act as hydrogen bond acceptors.

-

Aqueous Solvents (e.g., Water, Buffers): Solubility is predicted to be very low. The large nonpolar surface area of the molecule will dominate, leading to unfavorable hydrophobic interactions with water.

Predicted Solubility Summary

The following table provides a qualitative prediction of solubility. Empirical determination using the protocol in section 2.3 is required for quantitative values.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Cyclohexane | Soluble | "Like dissolves like"; driven by lipophilic benzyl and ethyl groups. |

| Polar Aprotic | Ethyl Acetate, Acetone, THF, Acetonitrile, DMF, DMSO | Very Soluble | Favorable dipole-dipole interactions with ester carbonyls. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | Capable of accepting hydrogen bonds from the solvent. |

| Aqueous | Water, Phosphate Buffer (pH 7.4) | Sparingly Soluble / Insoluble | Dominated by hydrophobic character; low capacity for H-bonding. |

Experimental Protocol: Solubility Determination via Shake-Flask Method

This protocol describes a robust method for quantifying the solubility of this compound, incorporating a stability-indicating HPLC method for accurate measurement.

Causality Statement: The shake-flask method is the gold standard for solubility determination as it allows the system to reach thermodynamic equilibrium. Using an HPLC-UV method for quantification ensures that the measurement is specific to the parent compound and not its potential degradants.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to several sealed, inert vials, each containing a different solvent of interest. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection: After agitation, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. For colloidal suspensions, centrifugation (e.g., 10,000 rpm for 15 minutes) may be necessary.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove all undissolved particles. Self-Validation Check: The first few drops of filtrate should be discarded to prevent bias from filter adsorption.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method (see Section 4.2). Calculate the concentration in the original solvent by applying the dilution factor. The result is reported as mg/mL or mol/L.

Chemical Stability Profile

Understanding the chemical stability of this compound is essential for defining its shelf-life, storage conditions, and compatibility with other substances. The primary degradation pathways for this molecule are expected to be hydrolysis, and to a lesser extent, thermal and photolytic degradation.

Hydrolytic Degradation

As a diester, this compound is susceptible to hydrolysis, a reaction catalyzed by both acid and base. This process involves the cleavage of the ester bonds to yield the corresponding monoesters, benzylsuccinic acid, and ethanol.

Mechanism:

-

Base-Catalyzed Hydrolysis (Saponification): Involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This pathway is typically faster than acid-catalyzed hydrolysis and is irreversible.

-

Acid-Catalyzed Hydrolysis: Involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This reaction is reversible.

Caption: Primary hydrolytic degradation pathways.

Protocol: Forced Degradation Study (Hydrolysis)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the molecule's intrinsic stability.

Causality Statement: Forced degradation studies are essential for developing stability-indicating analytical methods. By subjecting the compound to stress conditions more severe than accelerated storage (e.g., ICH Q1A), we can rapidly predict its long-term stability and ensure the chosen analytical method can separate degradants from the parent peak.

Caption: Workflow for a forced hydrolytic degradation study.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a water-miscible organic solvent like acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 part stock solution with 1 part 0.1 M HCl.

-

Base Hydrolysis: Mix 1 part stock solution with 1 part 0.1 M NaOH.

-

Neutral Hydrolysis: Mix 1 part stock solution with 1 part purified water.

-

-

Incubation: Store the stress samples in sealed vials in a temperature-controlled oven or water bath (e.g., 60°C). Keep a time-zero (T0) sample, neutralized and stored at 2-8°C, for immediate analysis.

-

Time Points: Withdraw aliquots from each stress condition at specified time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

-

Quenching: Immediately stop the degradation reaction by cooling the sample on ice and neutralizing the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples (including the T0 control) by a stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.

Thermal and Photostability

Thermal Stability: Aliphatic esters like succinates generally exhibit high thermal stability. Studies on poly(alkylene succinate)s show decomposition onset temperatures well above 200°C, with maximum decomposition rates occurring between 420-430°C[3]. The primary mechanism is β-hydrogen bond scission[3]. A Thermogravimetric Analysis (TGA) experiment is the standard method to determine the decomposition temperature of this compound.

Photostability: The presence of the benzene ring means the molecule will absorb UV radiation, creating the potential for photolytic degradation. To assess this, a formal photostability study should be conducted according to ICH Q1B guidelines[4].

Protocol: ICH Q1B Photostability Testing

-

Sample Exposure: Expose the solid material or a solution in a photochemically inert container to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter[4].

-

Dark Control: Concurrently, store a control sample, wrapped in aluminum foil to protect it from light, under the same temperature and humidity conditions.

-

Analysis: After the exposure period, compare the assay, impurity profile, and physical appearance of the light-exposed sample to the dark control using a stability-indicating HPLC method. Significant degradation in the exposed sample relative to the control indicates photosensitivity.

Analytical Methodologies for Quantification and Purity

A validated, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred technique.

Key Attributes of a Stability-Indicating Method

A method is deemed "stability-indicating" if it can accurately measure the concentration of the active compound without interference from any degradants, impurities, or excipients. This is proven during forced degradation studies by demonstrating baseline separation of all peaks and confirming peak purity using a PDA detector.

Protocol: Development of a Reversed-Phase HPLC-UV Method

Causality Statement: Reversed-phase HPLC is ideal for a molecule of this polarity. A C18 column provides excellent hydrophobic retention for the benzyl group. An acidic mobile phase (e.g., using formic acid) is chosen to suppress the ionization of any potential acidic degradants (like benzylsuccinic acid), ensuring sharp, symmetrical peak shapes.

Step-by-Step Methodology:

-

Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase Selection:

-

Aqueous (A): 0.1% Formic Acid in Water.

-

Organic (B): Acetonitrile or Methanol.

-

-

Wavelength Selection: Dissolve the compound in mobile phase and scan using a PDA detector. The UV maximum for the benzene ring will likely be around 254-265 nm; select a wavelength on the shoulder of the peak for robust detection.

-

Gradient Development: Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.

-

Optimization: Adjust the gradient slope and duration to achieve a retention time of 5-10 minutes for the parent peak and ensure baseline resolution from all degradant peaks observed in the forced degradation samples.

-

Method Validation: Perform a validation according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and range.

Conclusion

This compound is a molecule with significant potential, and a thorough understanding of its solubility and stability is a prerequisite for its successful application. This guide establishes a science-based, predictive framework for these properties. It is predicted to be highly soluble in common organic solvents and poorly soluble in water. Its primary degradation pathway is anticipated to be hydrolysis of its ester bonds, particularly under basic conditions. The detailed experimental protocols provided herein offer a clear and robust roadmap for researchers to empirically determine these critical parameters, ensuring data integrity and accelerating development timelines.

References

-

National Center for Biotechnology Information. (n.d.). Diethyl 2-benzylpropanedioate. PubChem Compound Database. Retrieved from [Link]

- Beller, H. R., Spormann, A. M., Sharma, P. K., & Reinhard, M. (1998). Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product. Journal of Bacteriology, 180(20), 5454–5457.

- Leutwein, C., & Heider, J. (2019). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. International Journal of Molecular Sciences, 20(18), 4608.

- Orjuela, A., Yanez, A. J., & Ward, J. D. (2012). Diethyl succinate synthesis by reactive distillation. Industrial & Engineering Chemistry Research, 51(3), 1279-1287.

- Morasch, B., Fischer, A., & Meckenstock, R. U. (2012). Evidence for Benzylsuccinate Synthase Subtypes Obtained by Using Stable Isotope Tools. Applied and Environmental Microbiology, 78(8), 2850–2856.

- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods.

- Shneine, J. K. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks.

- Leutwein, C., & Heider, J. (2019).

- Beller, H. R., Spormann, A. M., Sharma, P. K., & Reinhard, M. (1998). Analysis of the novel benzylsuccinate synthase reaction for anaerobic toluene activation based on structural studies of the product. PubMed.

- Znovjyak, K. O., et al. (2018). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 14, 1862-1868.

- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

- Papageorgiou, G. Z., et al. (2022).

- Tsikas, D. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.

- IKEV. (n.d.).

- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

- Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Erowid.

-

ResearchGate. (n.d.). The benzylsuccinate synthase reaction. [Diagram]. Retrieved from [Link]

- Leuth, K., & Heider, J. (2005). The Subunit Structure of Benzylsuccinate Synthase. Journal of Biological Chemistry, 280(40), 33857–33863.

- Salii, I., et al. (2021). Determinants for Substrate Recognition in the Glycyl Radical Enzyme Benzylsuccinate Synthase Revealed by Targeted Mutagenesis.

- Aldrich Chemical Company. (n.d.). Polymer Solutions: Solvents and Solubility Parameters.

- Rocío-Bautista, P., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI.

- Bikiaris, D. N., & Karayannidis, G. P. (2005). Effect of molecular weight on thermal degradation mechanism of the biodegradable polyester poly(ethylene succinate).

- Baklouti, E., et al. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Polymers, 15(19), 3959.

Sources

The Versatile Intermediate: A Technical Guide to Diethyl 2-Benzylsuccinate in Synthetic Chemistry

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical development, the strategic selection of intermediates is paramount to the efficiency and success of a synthetic campaign. Diethyl 2-benzylsuccinate, a diethyl ester derivative of benzylsuccinic acid, has emerged as a highly valuable and versatile building block. Its structural motif, featuring a phenyl group appended to a succinate backbone, provides a unique combination of reactivity and functionality that has been exploited in the synthesis of a range of bioactive molecules, from antihypertensives to antidiabetic agents.

This technical guide provides an in-depth exploration of this compound as a synthetic intermediate, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its critical role in the preparation of key pharmaceutical agents, and provide detailed experimental protocols and mechanistic insights. The aim is to equip the reader with a comprehensive understanding of the practical applications and synthetic utility of this important molecule.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application. This compound is a colorless to pale yellow liquid under standard conditions. Below is a summary of its key properties and spectroscopic data.

| Property | Value | Reference |

| CAS Number | 79909-18-5 | [1] |

| Molecular Formula | C₁₅H₂₀O₄ | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.15 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.10 | q | 4H | -OCH₂CH₃ |

| ~3.30 | m | 1H | -CH(CH₂Ph)- |

| ~2.90 | dd | 1H | -CH₂Ph (diastereotopic) |

| ~2.60 | dd | 1H | -CH₂Ph (diastereotopic) |

| ~2.50 | m | 2H | -CH₂-COOH |

| ~1.20 | t | 6H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~174.0, ~171.5 | C=O (ester carbonyls) |

| ~139.0 | Aromatic C (quaternary) |

| ~129.0, ~128.5, ~126.5 | Aromatic CH |

| ~60.5 | -OCH₂CH₃ |

| ~45.0 | -CH(CH₂Ph)- |

| ~38.0 | -CH₂Ph |

| ~35.0 | -CH₂-COOH |

| ~14.0 | -OCH₂CH₃ |

Mass Spectrometry (MS)

The mass spectrum of the closely related dimethyl 2-benzylsuccinate shows a molecular ion peak and characteristic fragmentation patterns.[2]

| m/z | Interpretation |

| 236 | [M]⁺ (for dimethyl ester) |

| 177 | [M - COOCH₃]⁺ |

| 145 | [M - CH₂COOCH₃]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| ~3030 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1735 | C=O stretch (ester) |

| ~1495, 1455 | Aromatic C=C stretch |

| ~1180 | C-O stretch (ester) |

Synthesis of this compound: Methodologies and Mechanisms

The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Method 1: Decarboxylative Alkylation

A robust and high-yielding method involves the decarboxylation of a triester precursor. This approach offers excellent control and is suitable for laboratory-scale synthesis.[1]

Reaction Scheme:

Sources

Unlocking the Potential of Diethyl 2-benzylsuccinate: A Technical Guide for Researchers

Abstract

Diethyl 2-benzylsuccinate, a diethyl ester of benzylsuccinic acid, stands as a molecule of significant, yet largely untapped, potential within the scientific research community. While its direct biological applications are not extensively documented, its structural motifs—a succinate backbone and a benzyl group—are prevalent in numerous bioactive compounds and approved therapeutics. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, illuminating the foundational chemistry of this compound and exploring its prospective applications as a versatile building block in medicinal chemistry and beyond. By providing a detailed examination of its synthesis, chemical properties, and, most importantly, a roadmap for its utilization in novel research endeavors, this document aims to catalyze innovation and accelerate the discovery of new therapeutic agents.

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of drug discovery and development, the identification of novel molecular scaffolds is a critical starting point for the generation of new chemical entities with therapeutic potential. This compound (CAS No: 79909-18-5) emerges as a compelling candidate in this regard.[1][2][3] Its structure is a confluence of two key features: the succinate core, a known component in various prodrug strategies and a building block in pharmaceutical synthesis, and the benzyl moiety, a common constituent in a wide array of biologically active molecules.[4]

The parent compound, benzylsuccinic acid, exhibits notable enantiomer-specific biological activities. The (S)-enantiomer is a key component of the diabetes medication mitiglinide, while the (R)-enantiomer acts as a carboxypeptidase inhibitor.[5][6] This inherent bioactivity within the core structure suggests that derivatives of this compound could be tailored to interact with a variety of biological targets. This guide will provide the necessary technical insights to empower researchers to harness the latent potential of this intriguing molecule.

Core Molecular Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.

| Property | Value | Source |

| CAS Number | 79909-18-5 | [1][3] |

| Molecular Formula | C15H20O4 | [1][2] |

| Molecular Weight | 264.32 g/mol | [1] |

| Appearance | Solid (based on synthesis description) | [1] |

Synthesis and Derivatization Strategies

The accessibility of this compound through straightforward synthetic routes is a key enabler for its widespread use in research.

Established Synthesis Protocol

A documented method for the synthesis of this compound involves the decarboxylation of a triester precursor.[1]

Reaction:

Triethyl 3-phenylpropane-1,2,2-tricarboxylate is dissolved in dimethyl sulfoxide (DMSO). Lithium chloride and water are added, and the mixture is heated to 160°C overnight. The reaction is then quenched with a large volume of water and extracted with ethyl acetate. The combined organic phases are washed, dried, and purified by column chromatography to yield this compound.[1]

Workflow for Synthesis of this compound:

Caption: Synthesis workflow for this compound.

Proposed Derivatization Pathways for Library Generation

The true potential of this compound lies in its utility as a scaffold for creating a diverse library of compounds for screening. The ester functionalities and the aromatic ring are prime handles for chemical modification.

Workflow for a Focused Compound Library Synthesis:

Caption: Proposed derivatization pathways from this compound.

Potential Research Applications in Drug Discovery

The structural components of this compound suggest several promising avenues for research in medicinal chemistry.

As a Scaffold for Novel Enzyme Inhibitors

Given that (R)-benzylsuccinic acid is a known carboxypeptidase inhibitor, derivatives of this compound are prime candidates for screening against a range of proteases and other enzymes.[5] The benzyl group can be tailored to fit into hydrophobic pockets of enzyme active sites, while the succinate backbone provides points for interaction with polar residues.

Hypothetical Screening Cascade for Protease Inhibitors:

-

Library Synthesis: Generate a focused library of this compound derivatives with modifications on the benzyl ring (e.g., introducing electron-withdrawing or -donating groups) and by creating amide derivatives from the corresponding diacid.

-

Primary High-Throughput Screening (HTS): Screen the library against a panel of clinically relevant proteases (e.g., matrix metalloproteinases, caspases) using fluorescence-based assays.

-

Hit Confirmation and IC50 Determination: Validate active compounds from the primary screen and determine their half-maximal inhibitory concentration (IC50) to quantify potency.

-

Mechanism of Action Studies: Investigate the mode of inhibition (e.g., competitive, non-competitive) for the most potent hits using enzyme kinetics.

-

Structure-Activity Relationship (SAR) Analysis: Correlate the chemical modifications with inhibitory activity to guide the design of next-generation inhibitors.

Logical Flow of a Protease Inhibitor Screening Campaign:

Caption: Workflow for identifying protease inhibitors.

Development of Prodrugs for Enhanced Bioavailability

Succinate esters are a well-established motif in prodrug design, often employed to improve the solubility and pharmacokinetic profile of a parent drug.[4][7][8] this compound can be envisioned as a promoiety that, upon hydrolysis by intracellular esterases, releases a biologically active molecule.

Conceptual Framework for a Prodrug Strategy:

This approach would involve synthesizing conjugates where a known active pharmaceutical ingredient (API) with poor bioavailability is linked to the benzylsuccinate core via one of the carboxyl groups. The resulting prodrug would be designed for improved absorption and subsequent cleavage in the target tissue to release the active API.

Exploration of Antimicrobial Potential

While this compound itself has no documented antimicrobial activity, related structures such as diethyl benzylphosphonates have shown promise as antimicrobial agents.[9][10] The lipophilic nature of the benzyl and ethyl groups could facilitate passage through bacterial cell membranes.

Proposed Research Protocol for Antimicrobial Screening:

-

Minimum Inhibitory Concentration (MIC) Assays: Test this compound and its derivatives against a panel of pathogenic bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi to determine the lowest concentration that inhibits visible growth.

-

Minimum Bactericidal Concentration (MBC) Assays: For compounds showing bacteriostatic activity in MIC assays, determine the minimum concentration required to kill the bacteria.

-

Mechanism of Action Studies: For active compounds, investigate the potential mechanisms of action, such as disruption of the cell membrane, inhibition of essential enzymes, or induction of oxidative stress.

Conclusion and Future Directions

This compound represents a molecule with considerable, yet underexplored, potential. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an ideal starting point for the development of novel compound libraries. The known biological activities of its parent acid provide a strong rationale for its exploration in the realms of enzyme inhibition and as a scaffold for new therapeutic agents. This guide has outlined several promising research avenues and provided a framework for initiating investigations into the applications of this versatile chemical entity. It is our hope that this document will serve as a catalyst for further research, ultimately unlocking the full potential of this compound in advancing scientific discovery.

References

- This compound synthesis - ChemicalBook. (n.d.).

- diethyl benzylsuccinate cas no 21307-94-8 - Echemi. (n.d.).

- What are the pharmaceutical applications of succinic acid? - Blog - Talent. (2025, December 30).

- This compound | 79909-18-5 - ChemicalBook. (2023, July 11).

- Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC - NIH. (n.d.).

- A Comparative Study of the Metabolic Fate of Different Succinic Acid Esters - Benchchem. (n.d.).

- Targeting Succinate Dehydrogenase with Malonate Ester Prodrugs Decreases Renal Ischemia Reperfusion Injury - ResearchGate. (2020, July 6).

- A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC - NIH. (n.d.).

- A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - MDPI. (n.d.).

- The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC - NIH. (2022, October 13).

- The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - ResearchGate. (2025, October 13).

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 79909-18-5 [chemicalbook.com]

- 4. talentchemicals.com [talentchemicals.com]

- 5. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Chirality-and-Stereochemistry-of-Diethyl-2-benzylsuccinate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. The three-dimensional arrangement of atoms in a chiral molecule can lead to significantly different pharmacological and toxicological profiles between its enantiomers.[1][2] This guide provides a comprehensive technical overview of the chirality and stereochemistry of diethyl 2-benzylsuccinate, a molecule with a stereocenter that makes it a valuable chiral building block in the synthesis of various biologically active compounds.[3][4] Understanding its stereochemical properties is crucial for the development of enantiomerically pure pharmaceuticals with improved efficacy and safety.[2]

This compound possesses a single chiral center at the C2 position of the succinate backbone, leading to the existence of two enantiomers: (R)-diethyl 2-benzylsuccinate and (S)-diethyl 2-benzylsuccinate. The biological activity of compounds derived from these enantiomers can be vastly different. For instance, (S)-2-benzylsuccinic acid is a key intermediate in the synthesis of mitiglinide, an antidiabetic drug, while the (R)-enantiomer is known to be an inhibitor of carboxypeptidase A.[4][5] This underscores the necessity of robust methods for the synthesis, separation, and analysis of the individual stereoisomers of this compound.

This guide will delve into the synthesis of racemic this compound, explore methods for its chiral resolution, and detail the analytical techniques used to determine enantiomeric purity. The content is structured to provide both foundational knowledge and practical, field-proven insights for professionals in the pharmaceutical and chemical research sectors.

The Stereochemistry of this compound

The core of this compound's stereochemistry lies in the tetrahedral carbon atom at the second position of the succinate chain, which is bonded to four different groups: a hydrogen atom, a benzyl group, a carboxylic acid ethyl ester group, and a CH₂COOEt group. This asymmetry gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

Caption: Stereoisomers of this compound.

Synthesis of Racemic this compound

The preparation of a racemic mixture, containing equal amounts of both enantiomers, is often the starting point for obtaining enantiomerically pure compounds. A common synthetic route to this compound involves the Michael addition of a malonic ester derivative to a cinnamic ester, followed by hydrolysis and decarboxylation. Another approach is the alkylation of a succinate enolate with benzyl bromide.

A specific example of synthesis involves the reaction of triethyl 3-phenylpropane-1,2,2-tricarboxylate with lithium chloride and water in dimethyl sulfoxide (DMSO) at elevated temperatures.[6] This process leads to the formation of this compound in good yield.

Table 1: Synthesis of Racemic this compound

| Reactant | Reagents | Solvent | Temperature | Yield | Reference |

| Triethyl 3-phenylpropane-1,2,2-tricarboxylate | Lithium chloride, Water | DMSO | 160 °C | 87% | [6] |

Chiral Resolution of this compound

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[7] For this compound, several strategies can be employed, including classical resolution via diastereomeric salt formation and enzymatic resolution.

Enzymatic Resolution

Enzymatic resolution is a powerful and highly selective method for separating enantiomers. This technique leverages the stereospecificity of enzymes, such as lipases or esterases, to selectively catalyze a reaction with one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.[8][9]

In the case of this compound, a lipase can be used to selectively hydrolyze one of the ester groups of one enantiomer. For example, a lipase might preferentially hydrolyze the (R)-enantiomer to the corresponding monoester, (R)-2-benzylsuccinic acid 1-ethyl ester, while leaving the (S)-diethyl 2-benzylsuccinate largely unreacted. The resulting mixture of the monoester and the unreacted diester can then be separated by conventional chemical methods, such as extraction or chromatography, due to their different chemical properties.

Caption: Workflow for Enzymatic Resolution.

Experimental Protocol: Enzymatic Resolution of this compound

This protocol describes a general procedure for the enzymatic resolution of racemic this compound using a lipase.

Materials:

-

Racemic this compound

-

Lipase (e.g., from Candida rugosa or Pseudomonas cepacia)

-

Phosphate buffer (pH 7.0)

-

Sodium hydroxide solution (e.g., 0.1 M) for pH control

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: Dissolve a known amount of racemic this compound in a minimal amount of a water-miscible co-solvent (e.g., acetone or isopropanol) if necessary, and add it to a phosphate buffer solution.

-

Enzyme Addition: Add the lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.

-

pH Control: Maintain the pH of the reaction mixture at the optimal pH for the enzyme (typically around 7.0) by the controlled addition of a sodium hydroxide solution. The progress of the reaction can be monitored by the consumption of the base.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method, such as chiral HPLC, to determine the enantiomeric excess of the remaining diester and the conversion.

-

Reaction Quenching: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme or by adding a water-immiscible organic solvent to extract the products.

-

Extraction and Separation: Acidify the aqueous phase to protonate the carboxylic acid of the monoester. Extract the mixture with an organic solvent. The organic layer will contain the unreacted (S)-diethyl 2-benzylsuccinate. The aqueous layer, after acidification, can be extracted with an organic solvent to isolate the (R)-monoester.

-

Purification: The separated fractions can be further purified by techniques like column chromatography.

Causality behind Experimental Choices:

-

Buffer and pH: The choice of buffer and the maintenance of a constant pH are critical as enzyme activity is highly pH-dependent. A phosphate buffer is commonly used as it provides good buffering capacity around neutral pH.

-

Co-solvent: A co-solvent may be necessary to increase the solubility of the hydrophobic this compound in the aqueous reaction medium, but its concentration should be kept low to avoid denaturing the enzyme.

-

Reaction Monitoring: Close monitoring of the reaction is essential to stop it at the optimal point (around 50% conversion) to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.

Asymmetric Synthesis

An alternative to chiral resolution is asymmetric synthesis, which aims to selectively produce one enantiomer over the other.[10][11][12][13] For succinate derivatives, this can be achieved through various methods, including the use of chiral auxiliaries or chiral catalysts.[14] For example, alkylation of a chiral iron succinoyl complex can proceed with high regio- and stereoselectivity to generate β-alkyl substituted succinoyl complexes, which can then be converted to the desired homochiral α-alkyl succinic acid derivatives.[14]

Analytical Techniques for Enantiomeric Separation

Accurate determination of the enantiomeric composition of a sample is crucial. The most powerful and widely used technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC).[15][16][17][18]

Chiral HPLC Analysis

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of an analyte, leading to their separation.[16][18] The choice of the CSP and the mobile phase is critical for achieving good resolution.